

# 1H NMR Spectral Data for 3-(1-Ethoxyethoxy)oxetane: A Technical Overview

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## Compound of Interest

Compound Name: 3-(1-Ethoxyethoxy)oxetane

Cat. No.: B1315408

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Researchers, scientists, and drug development professionals requiring comprehensive spectroscopic data will find this technical guide essential for the characterization of **3-(1-Ethoxyethoxy)oxetane**. This document provides a detailed summary of the theoretical <sup>1</sup>H NMR spectral data, experimental protocols for its acquisition, and a structural representation to aid in spectral interpretation.

## Data Presentation: 1H NMR Spectral Data Summary

The following table summarizes the predicted proton nuclear magnetic resonance (<sup>1</sup>H NMR) spectral data for **3-(1-Ethoxyethoxy)oxetane**. This data is crucial for the structural elucidation and purity assessment of the compound.

Protons (Label)	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-a	~4.7 - 4.8	q	~5.3	1H
H-b	~4.5 - 4.6	m	-	1H
H-c	~4.3 - 4.4	m	-	4H
H-d	~3.4 - 3.6	q	~7.1	2H
H-e	~1.2 - 1.3	d	~5.3	3H
H-f	~1.1 - 1.2	t	~7.1	3H

## Experimental Protocols

The acquisition of  $^1\text{H}$  NMR spectral data for **3-(1-Ethoxyethoxy)oxetane** would typically follow a standardized experimental protocol to ensure accuracy and reproducibility.

### Sample Preparation:

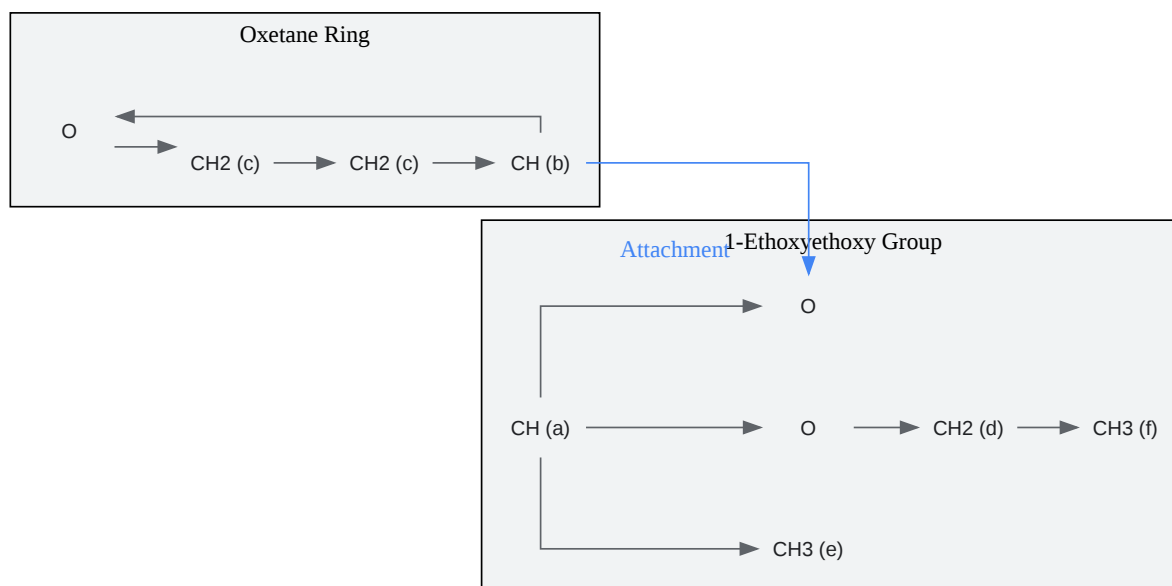
- A sample of 5-10 mg of purified **3-(1-Ethoxyethoxy)oxetane** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide-d6 ( $\text{DMSO-d}_6$ ).
- A small amount of an internal standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0 ppm.
- The solution is transferred to a 5 mm NMR tube.

### Data Acquisition:

- The  $^1\text{H}$  NMR spectrum is recorded on a high-field nuclear magnetic resonance spectrometer, typically operating at a frequency of 300 MHz or higher.
- Standard acquisition parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio, and a relaxation delay of 1-5 seconds between pulses.
- The data is processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction to yield the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to the internal standard. Coupling constants are reported in Hertz (Hz).

## Mandatory Visualization

The following diagram illustrates the molecular structure of **3-(1-Ethoxyethoxy)oxetane** and the key proton environments that give rise to the observed  $^1\text{H}$  NMR signals.



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Caption: Molecular structure of **3-(1-Ethoxyethoxy)oxetane** with labeled proton environments.

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